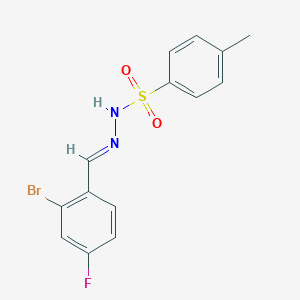

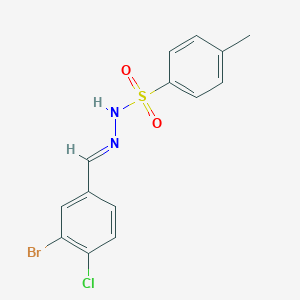

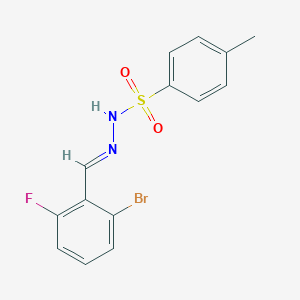

N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

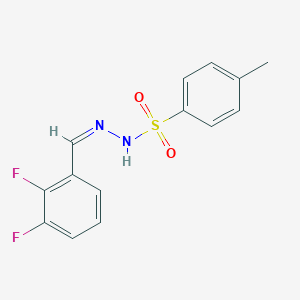

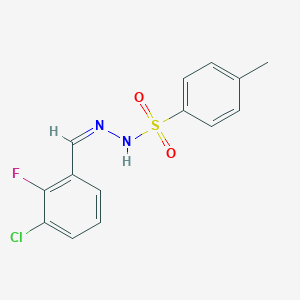

“N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge . This compound also contains a sulfonohydrazide group, which is a functional group consisting of a sulfonyl group (SO2) attached to a hydrazine group (NH2NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

N-BFMBS is widely used in scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in the synthesis of other compounds, such as quinolines, thiazoles, and imidazoles. Furthermore, it has been used in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of N-BFMBS is complex and not fully understood. It is believed to act as a reversible inhibitor of enzymes, such as cytochrome P450, by forming a reversible covalent bond with the enzyme's active site. Additionally, it has been shown to interact with proteins, such as the estrogen receptor, through non-covalent interactions.

Biochemical and Physiological Effects

N-BFMBS has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been used to study the effects of estrogen receptor binding on cell signaling pathways.

Advantages and Limitations for Lab Experiments

N-BFMBS has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Furthermore, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that N-BFMBS is a potent inhibitor of enzymes and can lead to unexpected results if not used carefully.

Future Directions

N-BFMBS has a wide range of potential future applications. It could be used to study the effects of enzyme inhibition on drug metabolism and drug-target interactions. Additionally, it could be used to study the effects of non-covalent protein-protein interactions on cell signaling pathways. Furthermore, it could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other compounds, such as quinolines, thiazoles, and imidazoles. Finally, it could be used to study the effects of estrogen receptor binding on cell signaling pathways.

Synthesis Methods

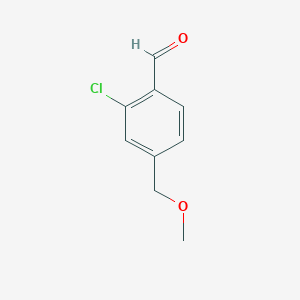

N-BFMBS can be synthesized from 4-methylbenzenesulfonohydrazide (MBSH), 2-bromo-6-fluorobenzaldehyde (BF) and a base such as potassium carbonate (K2CO3). The reaction is performed in aqueous ethanol at room temperature. The first step involves the reaction of MBSH with BF to form a Schiff base, which is then reacted with K2CO3 to form N-BFMBS. The reaction is usually complete in a few hours.

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(2-bromo-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUINEMXPUZYLC-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.